N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C13H15N9OS |
|---|---|
Molecular Weight |
345.39 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H15N9OS/c1-22-13(19-20-21-22)24-7-10-16-11(14)18-12(17-10)15-8-4-3-5-9(6-8)23-2/h3-6H,7H2,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
IAZASGWBPZYORD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride as the Starting Material
The triazine backbone is commonly derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile scaffold for sequential nucleophilic substitutions. Reactivity follows the order: position 4 > 2 > 6 under controlled conditions. Initial substitution at position 4 with 3-methoxyaniline in anhydrous acetone at 0–5°C yields 4-(3-methoxyphenylamino)-2,6-dichloro-1,3,5-triazine. Subsequent amination at position 2 with aqueous ammonia (25% w/v) at 55°C affords 2,4-bis(3-methoxyphenylamino)-6-chloro-1,3,5-triazine.
One-Pot Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates triazine formation. A mixture of cyanamide, 3-methoxybenzaldehyde, and sodium azide in DMF at 140°C for 20 minutes under microwave conditions generates the triazine core with in situ tetrazole cyclization. This method achieves 85–92% yield by minimizing side reactions.
Functionalization with Tetrazole-Thioether Side Chains
Synthesis of 1-Methyl-1H-tetrazol-5-thiol
1-Methyl-1H-tetrazol-5-thiol is prepared via Huisgen cycloaddition of methyl cyanide with sodium azide in the presence of zinc bromide at 140°C for 24 hours. The thiol intermediate is isolated by acidification (pH 2–3) and extracted with ethyl acetate.
Thiol-Displacement Reaction
The chloromethyl group at position 6 of the triazine reacts with 1-methyl-1H-tetrazol-5-thiol in THF using K₂CO₃ as a base. The reaction proceeds at 60°C for 6 hours, achieving 78% yield. Nucleophilic substitution is confirmed by the disappearance of the 6-chloro signal at δ 160 ppm in ¹³C NMR.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Approaches
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves thiol solubility, reducing reaction time to 3 hours.
-
Microwave assistance : Reduces tetrazole cyclization time from 24 hours to 20 minutes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Stepwise substitution | 78 | 24 | 98 |
| Microwave one-pot | 92 | 0.3 | 99 |
| Industrial flow reactor | 85 | 12 | 97 |
The microwave-assisted route offers superior efficiency, while stepwise substitution allows better regiocontrol for gram-scale synthesis.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to four iminotriazine derivatives (IT1–IT4) studied for their theoretical interactions with graphene . Key structural differences lie in the substituents at the 6-position of the triazine core:
| Compound | 6-Position Substituent | Key Functional Features |
|---|---|---|
| Target | [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]methyl | Tetrazole (H-bond acceptor), sulfur atom |
| IT1 | 4-(Benzylideneamino)phenyl | Aromatic rings, imine group |
| IT2 | 4-(Dimethylaminobenzylideneamino)phenyl | Dimethylamino (electron-donating), aromatic |
| IT3 | 4-(Methoxybenzylideneamino)phenyl | Methoxy (electron-donating), aromatic |
| IT4 | 4-(Thienylmethyleneamino)phenyl | Thiophene ring, sulfur atom |
- Electronic Effects: The tetrazole group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in IT3 or the mixed effects of IT2’s dimethylamino group.
- Hydrogen Bonding : The tetrazole’s nitrogen-rich structure offers multiple H-bond acceptor sites, unlike the aromatic or aliphatic substituents in IT1–IT4. This may enhance interactions with polar surfaces (e.g., graphene oxide) or biological targets.
- Steric Considerations: The tetrazole-sulfanyl group introduces moderate steric bulk, comparable to IT1’s benzylideneamino group but less than IT2’s dimethylamino-substituted aromatic system.
Interaction with Graphene: Theoretical Insights
highlights that substituents on triazine derivatives significantly influence adsorption strength and electronic coupling with graphene. For example:
- IT3’s methoxybenzylidene group enhances π-π stacking due to electron-rich aromaticity, while IT4’s thiophene moiety introduces sulfur-mediated van der Waals interactions.
- The target compound’s tetrazole-sulfanyl group may exhibit dual interaction modes: sulfur-graphene van der Waals forces and tetrazole-mediated dipole interactions . Computational studies suggest such groups could yield intermediate adsorption energies compared to IT1–IT4 .
Research Findings and Implications
- Material Science: The target compound’s tetrazole-sulfanyl group may improve dispersion in polymer matrices or graphene composites, leveraging both polar and nonpolar interactions.
- Biological Applications : Tetrazoles are metabolically stable and membrane-permeable, suggesting advantages over IT1–IT4 in drug design (e.g., kinase inhibition or antimicrobial activity).
- Computational Validation : Further molecular dynamics simulations are needed to quantify interaction strengths with biological or material targets, building on ’s graphene studies .
Biological Activity
N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. Its complex structure features a triazine core with various functional groups, including a methoxy group and a tetrazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure contributes to its unique chemical reactivity and biological properties. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound Name | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| 6-(4-chlorophenyl)-N-(tetrazol-5-yl)-triazine | Antimicrobial | 25 |
| 2-amino-4-(tetrazol) pyrimidines | Anticancer | 15 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies suggest that triazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of tetrazole rings is essential for enhancing anticancer activity .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in malignancies.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function.
Case Studies
Several studies have highlighted the effectiveness of triazine derivatives in various biological assays:
- Antimicrobial Efficacy : A study reported that certain triazines displayed antimicrobial activity comparable to standard antibiotics like ampicillin against clinical isolates .
- Antitumor Activity : In vitro assays demonstrated that triazine derivatives could reduce cell viability in cancer cell lines significantly .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine, and how do they influence its physicochemical properties?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine the molecular conformation, intramolecular hydrogen bonding (e.g., C–H⋯N interactions), and supramolecular packing. Complement with DFT/B3LYP/6-311G(d,p) calculations to analyze charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Key Parameters : Bond lengths, torsion angles, and hydrogen-bonding motifs (e.g., S(6) and R₂²(8) ring motifs) stabilize the structure and affect solubility and reactivity .
Q. How can researchers synthesize this compound, and what purification/characterization steps are critical?
- Methodology : Adapt multi-step synthetic routes from related triazine derivatives, such as nucleophilic substitution or cyclocondensation. For example:
React 1-methyl-1H-tetrazole-5-thiol with a methylene-linked triazine precursor.
Purify via column chromatography and verify using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
- Challenges : Ensure regioselectivity in sulfanyl-methyl substitution and minimize byproducts via optimized reaction conditions (e.g., solvent-free methods or controlled temperatures) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Perform cytotoxicity studies on cell lines (e.g., HEK293 or HeLa) to establish IC₅₀ values. Use SwissADME to predict drug-likeness, including logP, topological polar surface area (TPSA), and Lipinski’s rule compliance .
Advanced Research Questions
Q. How can DFT calculations guide the optimization of this compound’s reactivity and stability?
- Methodology :
- Perform geometry optimization and vibrational frequency analysis using DFT/B3LYP/6-311G(d,p) to identify reactive sites (e.g., electron-deficient triazine ring or sulfanyl group).
- Map electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic regions and assess intermolecular interaction potential .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Case Study : If SCXRD shows a planar triazine ring but DFT predicts slight puckering, reconcile discrepancies by:
Re-examining crystallographic data for thermal motion artifacts.
Adjusting computational models to include solvent or crystal packing effects via periodic boundary conditions (PBC) .
Q. How can AI-driven platforms accelerate reaction optimization for analogs of this compound?
- Methodology :
- Employ machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., catalysts, solvents).
- Use robotic platforms for high-throughput experimentation (HTE) to validate predictions and generate kinetic data .
- Example : AI-guided optimization of Suzuki-Miyaura couplings to introduce aryl groups at the triazine core .
Q. What advanced techniques characterize its interactions with biological targets?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Perform molecular dynamics (MD) simulations to study ligand-protein binding modes and residence times .
- Validation : Cross-reference with X-ray crystallography of co-crystallized ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
